molecular formula C14H14O2 B8650594 Cresyl saligenin

Cresyl saligenin

Cat. No. B8650594
M. Wt: 214.26 g/mol
InChI Key: QMIIYQVYBXUULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06683056B2

Procedure details

To a 500 ml round bottom flask containing 100 mL of THF under Ar was added commercial 1 M p-methylphenyl magnesium bromide/Et2O (100 mL, 100 mmol). Subsequently, salicylaldehyde (4.9 g, 40.3 mmol) was added dropwise in four equal portions spaced over 2 hr. After 20 min, once HPLC analysis revealed the aldehyde to be consumed, the reaction was quenched by dropwise addition of 26 ml of sat'd NH4Cl/H2O to produce a white paste. To this suspension was added 200 mL of PhMe and sufficient H2O to permit stirring. The organic layer was decanted whereupon the white paste was triterated a second time with 1:1 THF/PhMe. After decanting, the combined organic layers were concentrated using a rotary evaporator to obtain 9.7 g of crude 4-methyl-2′-hydroxybenzhydrol.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
p-methylphenyl magnesium bromide Et2O
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([Mg]Br)=[CH:9][CH:8]=1.CCOCC.[CH:20](=[O:28])[C:21]1[C:22](=[CH:24][CH:25]=[CH:26][CH:27]=1)[OH:23].C1(C)C=CC=CC=1>O>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([CH:20]([OH:28])[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[OH:23])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
p-methylphenyl magnesium bromide Et2O
Quantity
100 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)[Mg]Br.CCOCC
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to permit stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to be consumed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dropwise addition of 26 ml of sat'd NH4Cl/H2O
CUSTOM
Type
CUSTOM
Details
to produce a white paste
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted whereupon the white paste
CUSTOM
Type
CUSTOM
Details
After decanting
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C(C2=C(C=CC=C2)O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.